1-(2-pyridinyl)-1-ethanone N-(8-quinolinyl)hydrazone
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Overview
Description
1-(2-pyridinyl)-1-ethanone N-(8-quinolinyl)hydrazone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring and a quinoline ring connected via a hydrazone linkage, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-pyridinyl)-1-ethanone N-(8-quinolinyl)hydrazone typically involves the condensation reaction between 2-acetylpyridine and 8-quinolylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(2-pyridinyl)-1-ethanone N-(8-quinolinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
1-(2-pyridinyl)-1-ethanone N-(8-quinolinyl)hydrazone has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-pyridinyl)-1-ethanone N-(8-quinolinyl)hydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming complexes that can modulate the activity of metalloenzymes. Additionally, its hydrazone linkage allows it to interact with biological macromolecules, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Pyridinyl)-N’-[1-(8-quinolinyl)ethylidene]-1-piperazine carbothiohydrazide
- Methanediamine, 1,1-di-2-pyridinyl-N,N’-di-8-quinolinyl-
Uniqueness
1-(2-pyridinyl)-1-ethanone N-(8-quinolinyl)hydrazone is unique due to its specific combination of pyridine and quinoline rings connected via a hydrazone linkage. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(E)-1-pyridin-2-ylethylideneamino]quinolin-8-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4/c1-12(14-8-2-3-10-17-14)19-20-15-9-4-6-13-7-5-11-18-16(13)15/h2-11,20H,1H3/b19-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNYFISVDKGQHJ-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC2=C1N=CC=C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=CC2=C1N=CC=C2)/C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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